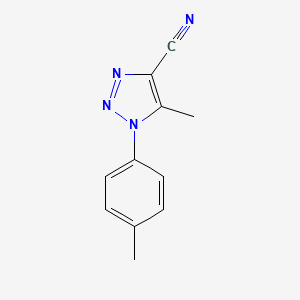

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-3-5-10(6-4-8)15-9(2)11(7-12)13-14-15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROCNUAJLKSCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC) to improve the yield and selectivity. The reaction conditions generally include:

Solvent: Common solvents used are water, ethanol, or a mixture of both.

Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) in the presence of a reducing agent like sodium ascorbate.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the production of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile as a multifunctional pharmaceutical agent, especially in cancer therapies. The compound has been investigated for its interactions with high-abundance blood proteins such as human serum albumin and immunoglobulin G. These interactions suggest a mechanism by which the compound may exert antiproliferative effects on cancer cells, particularly through modulation of the kallikrein-kinin signaling pathway in HeLa cervical cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that derivatives of triazoles, including this compound, possess significant activity against various bacterial strains. For instance, compounds synthesized from related triazole frameworks have demonstrated moderate to good efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Structural Characteristics

Interaction with Proteins

The binding studies conducted using spectroscopic techniques have demonstrated strong interactions between the triazole compound and serum proteins. The hydrophobic nature of these interactions suggests that the compound may influence protein conformation and function, potentially leading to therapeutic effects in cancer treatment .

Inhibition of Drug Metabolism

Compounds similar to 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile have been identified as antagonists to pregnane X receptor (PXR), a key regulator of drug metabolism. This inhibition can lead to reduced adverse drug responses by modulating how other drugs are metabolized within the body .

Future Directions and Research Opportunities

The ongoing research into 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile suggests several avenues for future exploration:

- Clinical Trials : Given its promising anticancer properties, clinical trials are warranted to evaluate its efficacy and safety in human subjects.

- Derivatives Development : Further synthesis of derivatives may enhance its therapeutic profile and broaden its application spectrum.

- Mechanistic Studies : Continued investigation into the molecular mechanisms underlying its interactions with proteins will provide deeper insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability.

- Bulky substituents (e.g., phenylselanyl) introduce steric hindrance, affecting molecular packing and biological interactions.

- Halogenated derivatives (e.g., chloro) exhibit enhanced reactivity and stability, making them candidates for drug development .

Crystallographic and Conformational Differences

Crystal structure analyses reveal how substituents influence molecular conformation:

- Dihedral Angles : The target compound’s analog, 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carboxamide (), exhibits a dihedral angle of 74.79° between the triazole and 4-methylphenyl group, indicating significant twisting. This contrasts with the near-planar arrangement (7.59°) between the triazole and pyrazole rings in the same compound, which facilitates intramolecular hydrogen bonding .

- Hydrogen Bonding : Supramolecular chains in the crystal lattice of the target compound’s derivatives are stabilized by N-H···S and C-H···F interactions, whereas selenium-containing analogs () may form weaker van der Waals interactions due to larger atomic radii .

Biological Activity

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer and antimicrobial agent, making it a subject of various studies aimed at understanding its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{11}H_{10}N_{4}

- Molecular Weight : 210.22 g/mol

- IUPAC Name : 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile

This structure features a triazole ring that is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that triazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 to 4.24 µM .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile has been tested for antimicrobial efficacy. Studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, showcasing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Mechanistic Insights

The biological activity of triazoles is often attributed to their ability to interact with multiple biological targets. Molecular docking studies have suggested that these compounds can bind effectively to active sites of enzymes involved in cancer progression and microbial resistance . The presence of the triazole ring enhances lipophilicity and facilitates cellular uptake, which is crucial for their pharmacological effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A series of substituted triazoles were synthesized, and their anticancer properties were evaluated in vitro. The results indicated that modifications on the phenyl ring significantly influenced activity.

- Docking Studies : Computational studies provided insights into binding affinities with target proteins, confirming the potential of these derivatives as multi-targeted agents against cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cycloaddition and functional group transformations. A representative procedure involves reacting a triazole precursor (e.g., 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbonyl chloride) with ammonia under controlled conditions. Key parameters include:

- Solvents : Dry dioxane or ethanol for solubility and stability.

- Catalysts : Acidic or basic conditions to facilitate nucleophilic substitution.

- Purification : Recrystallization from ethanol or ethanol/DMF mixtures to achieve >95% purity .

- Yield Optimization : Slow addition of reagents and overnight reaction times to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Distinct signals for methyl groups (δ ~2.3 ppm for CH3 on triazole and aryl rings) and nitrile carbon (δ ~115 ppm). Aromatic protons appear as multiplets in δ 7.0–7.5 ppm .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the C≡N stretch of the nitrile group.

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 253.1 (calculated for C12H12N4).

Q. How does the crystal structure of this compound inform its molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Dihedral Angles : The triazole ring and 4-methylphenyl substituent form a dihedral angle of ~74.8°, indicating steric hindrance .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., N1–H⋯N3, 2.12 Å) stabilize the conformation. Intermolecular C–H⋯S and π–π stacking (3.8–4.2 Å) drive supramolecular chain formation along the a-axis .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, particularly in resolving disorder or anisotropic displacement parameters?

- Methodological Answer : SHELXL refinement involves:

- Anisotropic Displacement Parameters (ADPs) : Modeling thermal motion for non-H atoms using high-resolution data (e.g., R1 < 0.05).

- Disorder Resolution : Splitting occupancy for overlapping atoms (e.g., methyl groups) and applying restraints to bond lengths/angles .

- Validation : Cross-checking with WinGX/ORTEP for ellipsoid visualization and CIF validation .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound, as revealed by Hirshfeld surface analysis?

- Methodological Answer : Hirshfeld analysis (via CrystalExplorer) quantifies interactions:

- F⋯H/F⋯F Contacts : Contribute 36.6% and 13.6% to the surface, respectively, stabilizing crystal packing through van der Waals forces.

- Hydrogen Bonds : Red regions on the dₙᵒᵣₘ surface highlight N–H⋯S and C–H⋯F interactions, critical for layer formation in the ab plane .

Q. How do electronic properties such as absolute electronegativity (χ) and hardness (η) influence the reactivity of this triazole derivative?

- Methodological Answer : Using density functional theory (DFT):

- Electronegativity (χ) : Calculated as χ = ½(I + A), where ionization potential (I) and electron affinity (A) are derived from HOMO/LUMO energies. High χ (~4.5 eV) suggests electrophilic reactivity at the nitrile group.

- Hardness (η) : η = ½(I – A) ≈ 3.2 eV, indicating moderate resistance to charge transfer, favoring nucleophilic attacks at the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.